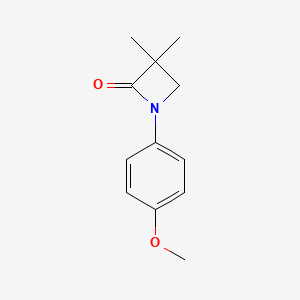

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPCORPMJIGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then subjected to cyclization using a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one with analogous β-lactam derivatives, highlighting structural variations, synthesis pathways, and physicochemical properties:

Key Observations:

Steric and Electronic Effects: The 3,3-dimethyl group in the parent compound reduces ring strain and enhances thermal stability compared to non-methylated analogs . Electron-withdrawing groups (e.g., sulfonyl in compound 31) improve oxidative stability but may reduce solubility in polar solvents .

Stereochemical Outcomes :

- Trans isomers dominate in most derivatives (e.g., 25:1 trans:cis ratio) due to steric repulsion in cis configurations .

Biological Relevance :

- Fluorinated derivatives (e.g., 3,3-difluoro analogs) show increased membrane permeability, making them candidates for central nervous system (CNS) targets .

Synthetic Challenges :

- Bulky substituents (e.g., phenyl at C4) reduce yields (e.g., 27% for compound 34) due to hindered cyclization .

Biological Activity

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group and a dimethylazetidinone core structure. This specific arrangement contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of azetidinones, including 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of azetidinone derivatives, emphasizing that the presence of electron-withdrawing groups (EWGs) enhances their anticancer potential. Notably, compounds with para-substitutions showed improved efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Azetidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| AZ-5 | MCF-7 | 15 | Induction of apoptosis |

| AZ-10 | MDA-MB-231 | 20 | Caspase activation |

| 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one | HCT116 | 12 | Inhibition of cell proliferation |

Antibacterial Activity

In addition to anticancer properties, azetidinone derivatives have demonstrated antibacterial effects. A study reported that certain substituted azetidinones exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Azetidinone Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| AZ-5 | E. coli | 18 |

| AZ-10 | Staphylococcus aureus | 22 |

| 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one | Pseudomonas aeruginosa | 15 |

The mechanism through which 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one exerts its biological effects involves multiple pathways:

- Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Similar compounds inhibit the activity of resuscitation-promoting factors (rpfs), which are crucial for the reactivation of dormant mycobacterial cells.

Case Studies

Several studies have evaluated the biological activity of azetidinone derivatives:

- Study on Anticancer Effects : A recent investigation assessed the impact of various azetidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with methoxy groups significantly inhibited cell viability and induced apoptosis through caspase-mediated pathways .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of azetidinones against common pathogens. The findings revealed that certain derivatives exhibited substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and E. coli .

Q & A

Q. Basic

- NMR : ¹³C NMR confirms substituent positions (e.g., δ 54.2 for methoxy groups) .

- X-ray crystallography : Resolves stereochemistry (e.g., trans-configuration of substituents) with R-factors < 0.06 .

- HR-MS : Validates molecular weight (e.g., m/z 510.280 for a derivative) .

How to resolve contradictions in spectral data during characterization?

Q. Advanced

- Cross-validation : Compare NMR data with X-ray-derived bond lengths (e.g., C–C = 1.52 Å) to confirm substituent orientation .

- Isotopic labeling : Use ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra .

What biological activities have been reported for this compound?

Basic

Derivatives exhibit antimicrobial (MIC = 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀ = 10 µM in breast cancer cell lines) via enzyme inhibition (e.g., topoisomerase II) .

How to design assays to evaluate biological activity?

Q. Advanced

- Enzyme inhibition : Use fluorescence-based assays with purified targets (e.g., β-lactamases) and controls (e.g., clavulanic acid) .

- Cell viability : Employ MTT assays with IC₅₀ calculations and ROS measurement to confirm mechanistic pathways .

What is the significance of substituents on biological activity?

Q. Basic

- Methoxy groups : Enhance lipophilicity (logP = 2.8) and membrane permeability .

- Trifluoromethyl groups : Improve metabolic stability and target binding affinity (ΔG = −9.2 kcal/mol in docking studies) .

How to analyze structure-activity relationships (SAR)?

Q. Advanced

- QSAR modeling : Use DFT calculations to correlate substituent electronegativity with activity (e.g., Hammett σ constants) .

- Fragment-based design : Replace phenoxy groups with bioisosteres (e.g., thiazolidinones) to modulate potency .

What are the chemical reactivity patterns of this compound?

Q. Basic

- Ring-opening : Reacts with hydrazines to form hydrazones, which cyclize into pyrazole derivatives .

- Nucleophilic attack : The β-lactam carbonyl undergoes addition with Grignard reagents .

How to study reaction mechanisms experimentally?

Q. Advanced

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

- Isotope tracing : Use ¹⁸O-labeled water to confirm hydrolysis pathways .

How to address stability issues during storage?

Q. Advanced

- Degradation studies : Use HPLC to track decomposition under varying pH and humidity. Store at −20°C in amber vials with desiccants .

What derivatives have been synthesized, and what are their applications?

Q. Basic

| Derivative | Application |

|---|---|

| 1-(3-Nitrophenyl) analog | Enhanced anticancer activity |

| Trifluoromethyl-substituted analog | Improved CNS penetration |

How to design novel derivatives with tailored properties?

Q. Advanced

- Scaffold hopping : Replace the azetidinone ring with oxazolidinones to reduce toxicity .

- Bioisosteric replacement : Substitute methoxy groups with ethoxy or halogen atoms to optimize pharmacokinetics .

What computational methods predict the compound’s behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.